molecular formula C20H18N2O4S B2373831 3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 892287-35-3

3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2373831
CAS No.: 892287-35-3
M. Wt: 382.43
InChI Key: YFEFVUMVARJMCM-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.
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Biological Activity

The compound 3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

This compound features a benzofuro-pyrimidine backbone with a thioxo group that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. The following sections summarize the findings related to the biological activity of the target compound.

Anti-inflammatory Activity

Studies on related compounds suggest that derivatives of benzofuro-pyrimidines may possess anti-inflammatory properties. For example:

  • Mechanism : Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Findings : Compounds similar to the target have shown IC50 values in the low micromolar range for inhibiting leukotriene synthesis and prostaglandin production in various cell types .

Antitumor Activity

There is emerging evidence that benzofuro-pyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
  • Results : Compounds in this class have demonstrated significant inhibition of cell proliferation, with IC50 values often below 20 µM .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : Alterations in signaling pathways such as NF-kB and MAPK have been observed in response to treatment with related structures.

Case Study 1: Anti-inflammatory Effects

A study investigating a related compound showed a significant reduction in inflammation markers in a murine model of arthritis. The compound effectively inhibited COX-2 expression and reduced prostaglandin E2 levels.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on a benzofuro-pyrimidine derivative demonstrated potent cytotoxic effects against various cancer cell lines. The study reported an IC50 value of 15 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundIC50 Value (µM)Mechanism
Anti-inflammatoryCompound A0.4COX inhibition
CytotoxicityCompound B15Induction of apoptosis
Leukotriene synthesisCompound C0.1LOX inhibition

Properties

IUPAC Name

3-[2-(2,5-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-24-13-7-8-15(25-2)12(11-13)9-10-22-19(23)18-17(21-20(22)27)14-5-3-4-6-16(14)26-18/h3-8,11H,9-10H2,1-2H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEFVUMVARJMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.